N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride
Description
N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is a quinazoline-derived tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). This compound exists in a crystalline β-modification characterized by distinct X-ray diffraction (XRD) peaks and a melting point of 212.4 ± 0.5°C . Its synthesis involves dissolving the compound in acidified water (pH 2–4), followed by rapid freezing and sublimation drying under controlled conditions . While structurally similar to the clinically approved drug erlotinib hydrochloride, it differs in the substituent at the phenyl ring (ethyl vs. ethynyl), which may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDFKMRTVHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, also known as an impurity of Erlotinib, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including specific mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C22H28ClN3O4
- Molecular Weight : 393.44 g/mol
- CAS Number : 2055841-66-0
- Purity : >95% (HPLC)
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity competitively, with an IC50 value of approximately 160 μM. This inhibition is facilitated by the formation of a complex between the compound and tyrosinase, which alters the enzyme's conformation and reduces its activity. The interaction is primarily driven by hydrogen bonding and hydrophobic interactions .
- Polyphenol Oxidase (PPO) and Peroxidase (POD) Inhibition : this compound also inhibits PPO and POD, which are critical in the browning process of fruits. This property suggests potential applications in food preservation by delaying oxidation processes in fresh-cut fruits .
Study on Tyrosinase Inhibition
A study published in 2024 highlighted the compound's effectiveness as a tyrosinase inhibitor. The research demonstrated that the binding of the compound to tyrosinase not only decreased enzyme activity but also enhanced the hydrophobicity of the enzyme itself. This finding has implications for developing anti-browning agents in food technology .
Research Findings
Comparison with Similar Compounds
Structural Differences
- Target Compound : Features a 3-ethylphenyl group (C₂H₅ substituent).
- Erlotinib Hydrochloride : Contains a 3-ethynylphenyl group (C≡CH substituent) .
Pharmacokinetic Properties
- Erlotinib HCl: Solubility: ≥6.44 mg/mL in DMSO . Metabolism: Primarily via CYP3A4, with drug-drug interactions noted with CYP3A4 inducers .
- N-(3-Ethylphenyl)-... HCl: No solubility or metabolic data reported.
Comparison with Other Quinazoline Derivatives
N-(3-Bromophenyl)-6,7-Bis(2-Methoxyethoxy)quinazolin-4-Amine Hydrochloride
- Structural Feature : Bromine substituent at the 3-position of the phenyl ring.
- Properties: Molecular weight: 484.77 g/mol (higher due to bromine’s atomic mass) . No reported biological activity, but bromine’s bulkiness may hinder EGFR binding compared to smaller substituents like ethynyl or ethyl.
Bosutinib and Navitoclax (Reference Standards)
Critical Analysis of Structural Modifications
- Ethynyl vs. Ethyl : The ethynyl group in erlotinib introduces a rigid, linear structure that enhances electronic interactions with EGFR’s ATP-binding pocket. The ethyl group’s flexibility and lower electronegativity may reduce binding efficiency .
- Bromophenyl Analog : Bromine’s steric hindrance and hydrophobicity could compromise solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
